molecular formula C7H6BrNO B2495566 4-Bromo-3-ethenylpyridin-2-OL CAS No. 2126161-28-0

4-Bromo-3-ethenylpyridin-2-OL

Cat. No.: B2495566
CAS No.: 2126161-28-0
M. Wt: 200.035
InChI Key: VMDNACBOMPHTRF-UHFFFAOYSA-N
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Description

4-Bromo-3-ethenylpyridin-2-OL is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.035. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Supramolecular Assemblies

Molecular recognition studies involving derivatives of 4-bromo-3-ethenylpyridin-2-OL have led to insights into the formation of supramolecular assemblies. These studies have revealed how molecular adducts are synthesized and structurally analyzed, demonstrating the importance of hydrogen bonding in the recognition process. Such work has implications for understanding complex molecular interactions and designing new materials with specific properties (Varughese & Pedireddi, 2006).

Bromination Techniques in Organic Synthesis

Research on the bromination of specific organic compounds has shown that the introduction of a bromine atom can vary depending on the reagents and conditions used. This variability offers a pathway for synthesizing a wide range of bromo-substituted compounds, including those related to this compound. These methodologies are crucial for creating important synthons in organic synthesis, highlighting the versatility and utility of bromo-derivatives in chemical research (Shirinian et al., 2012).

Advances in Copper(I)-Catalyzed Amination

Copper(I)-catalyzed amination studies involving halogenopyridines, including compounds similar to this compound, have opened new avenues for synthesizing N,N′-diheteroaryl derivatives. These reactions demonstrate the significant effect of the polyamine structure on product yields, offering a strategic approach to polyheteroarylated compounds. Such advances are fundamental to the development of novel compounds with potential applications in various fields of chemistry and material science (Anokhin et al., 2015).

Synthesis of Novel Pyridine-Based Derivatives

The synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions represents another significant application. These studies not only provide insights into efficient synthetic routes but also explore the potential of these derivatives in biological activities. Research in this area underscores the importance of this compound and related compounds in the development of new materials and bioactive molecules (Ahmad et al., 2017).

Environmental Impact of Brominated Compounds

Investigations into the environmental impact of brominated compounds, including those related to the combustion of electronic waste, have highlighted significant concerns. These studies identify and characterize estrogenic compounds emitted from such processes, offering critical insights into the toxicological risks associated with brominated flame retardants. Understanding the environmental and health implications of these compounds is essential for developing safer materials and disposal methods (Owens et al., 2007).

Properties

IUPAC Name

4-bromo-3-ethenyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDNACBOMPHTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.